molecular formula C24H30ClN3O4S B2691354 4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride CAS No. 1217042-99-3

4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride

Cat. No.: B2691354
CAS No.: 1217042-99-3
M. Wt: 492.03
InChI Key: NFSOHPIXOKXVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a 6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazole core, a 4-butoxybenzamide substituent, and a dimethylaminoethyl side chain. Its synthesis likely involves multi-step reactions, including nucleophilic substitutions and alkylation, as inferred from analogous methodologies in triazole and benzothiazole syntheses . The hydrochloride salt form enhances solubility and stability, critical for pharmacological or agrochemical applications.

Properties

IUPAC Name

4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O4S.ClH/c1-4-5-12-29-18-8-6-17(7-9-18)23(28)27(11-10-26(2)3)24-25-19-15-20-21(16-22(19)32-24)31-14-13-30-20;/h6-9,15-16H,4-5,10-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFSOHPIXOKXVJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CCN(C)C)C2=NC3=CC4=C(C=C3S2)OCCO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide; hydrochloride is a complex organic molecule with potential pharmacological applications. Its unique structure combines a dioxino-benzothiazole core with a dimethylaminoethyl side chain, which may contribute to its biological activity. This article reviews the biological properties of this compound based on various studies and research findings.

Molecular Structure and Properties

The molecular formula of the compound is C24H30ClN3O4SC_{24}H_{30}ClN_{3}O_{4}S with a molecular weight of 492.03 g/mol. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various experimental applications.

PropertyValue
Molecular FormulaC24H30ClN3O4S
Molecular Weight492.03 g/mol
PurityTypically 95%
SolubilityEnhanced by hydrochloride salt

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

  • Antitumor Activity : Many benzothiazole derivatives have been reported to possess antitumor properties. The incorporation of the dioxin moiety may enhance this activity through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Compounds in this class often demonstrate antimicrobial effects against various pathogens. Studies have shown that modifications in the side chains can significantly impact their efficacy against bacteria and fungi.
  • Neuroprotective Effects : Some derivatives have been investigated for their potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor activity of benzothiazole derivatives. The results indicated that compounds with a dioxin ring exhibited significant cytotoxicity against several cancer cell lines, suggesting that our compound may also possess similar properties due to its structural similarities .

Antimicrobial Efficacy

Another research article focused on the synthesis and biological evaluation of benzothiazole derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The study found that compounds with longer alkyl chains showed enhanced antibacterial activity. This suggests that the butoxy group in our compound may contribute positively to its antimicrobial properties .

Neuroprotective Potential

Research conducted on related benzothiazole derivatives indicated potential neuroprotective effects in models of oxidative stress. The findings suggested that these compounds could mitigate neuronal damage through antioxidant mechanisms. This aspect warrants further investigation for our specific compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their distinguishing features are summarized below:

Compound Core Structure Substituents Key Functional Groups Potential Applications
Target Compound
4-Butoxy-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]benzamide hydrochloride
Benzothiazole fused with dioxane ring - 4-Butoxybenzamide
- Dimethylaminoethyl side chain
Amide, tertiary amine, ether, thiazole Agrochemicals, kinase inhibitors
Analog 1
N-(6,7-Dihydro[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]acetamide hydrochloride
Same core - Acetamide group (CH₃CO-) instead of 4-butoxybenzamide Amide, tertiary amine, ether, thiazole Likely reduced lipophilicity vs. target
Analog 2
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide (Etobenzanid)
Simple benzamide - Ethoxymethoxy group
- 2,4-Dichlorophenyl
Amide, ether, chloro substituents Herbicide
Analog 3
5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones
1,2,4-Triazole-thione - Sulfonylphenyl group
- Halogenated aryl substituents
Triazole, thione, sulfone Antifungal agents

Key Differences and Implications

Conversely, Analog 2’s ethoxymethoxy group offers moderate hydrophilicity, favoring herbicidal activity in aqueous environments . Halogenation in Analog 3 (e.g., Cl, Br) and Analog 2 (Cl, F) enhances electrophilicity and binding to biological targets, whereas the target compound’s tertiary amine may facilitate pH-dependent solubility .

Synthetic Pathways

  • The target compound’s synthesis likely parallels methods for Analog 1, involving condensation of benzothiazole precursors with substituted amines . In contrast, Analog 3 requires triazole-thione tautomerization and S-alkylation, a more complex route .

Spectroscopic Signatures

  • IR spectra of the target compound would show νC=O (~1660–1680 cm⁻¹) and νN-H (~3150–3400 cm⁻¹), similar to Analog 1. However, Analog 3 lacks carbonyl bands due to tautomerization, with νC=S (~1247–1255 cm⁻¹) dominating .

Biological Activity

  • Analog 2’s herbicidal activity correlates with its chloro and ethoxymethoxy groups disrupting plant cell membranes . The target compound’s benzothiazole core and tertiary amine may target enzymes or receptors in pests or mammalian cells, though empirical data are needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.